molecular formula C22H24N2O5 B13371861 Ethyl 2-amino-5',7,7-trimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Ethyl 2-amino-5',7,7-trimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Cat. No.: B13371861
M. Wt: 396.4 g/mol
InChI Key: KLEGJJPYJVYBAM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5’,7,7-trimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[4H-chromene-4,3’-indole]-3-carboxylate is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5’,7,7-trimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[4H-chromene-4,3’-indole]-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate indole derivatives with chromene precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5’,7,7-trimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[4H-chromene-4,3’-indole]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-amino-5’,7,7-trimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[4H-chromene-4,3’-indole]-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5’,7,7-trimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[4H-chromene-4,3’-indole]-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, its potential antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ethyl 2-amino-5’,7,7-trimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[4H-chromene-4,3’-indole]-3-carboxylate apart is its spiro structure, which imparts unique steric and electronic properties. This makes it a valuable compound for designing new molecules with specific functions and activities.

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

ethyl 2'-amino-5,7',7'-trimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydrochromene]-3'-carboxylate

InChI

InChI=1S/C22H24N2O5/c1-5-28-19(26)17-18(23)29-15-10-21(3,4)9-14(25)16(15)22(17)12-8-11(2)6-7-13(12)24-20(22)27/h6-8H,5,9-10,23H2,1-4H3,(H,24,27)

InChI Key

KLEGJJPYJVYBAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=C(C=CC(=C4)C)NC3=O)C(=O)CC(C2)(C)C)N

Origin of Product

United States

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